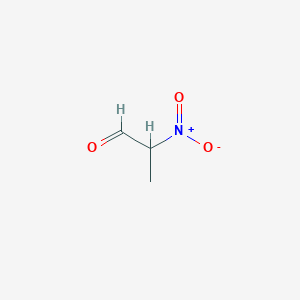
2-Nitropropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitropropanal is an organic compound with the molecular formula C3H5NO3 It is a nitro compound, characterized by the presence of a nitro group (-NO2) attached to a carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Nitropropanal can be synthesized through several methods. One common approach involves the nitration of propanal using nitric acid in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of this compound.
Industrial Production Methods: In industrial settings, this compound is often produced via the high-temperature vapor-phase nitration of propane. This method involves the reaction of propane with nitric acid at elevated temperatures, resulting in the formation of this compound along with other by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nitropropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro acids.
Reduction: Reduction of this compound can yield amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) can facilitate substitution reactions.
Major Products:
Oxidation: Nitro acids.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted nitro compounds.
Wissenschaftliche Forschungsanwendungen
2-Nitropropanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studies have explored its potential as a biochemical probe to investigate nitro compound metabolism.
Medicine: Research is ongoing to evaluate its potential therapeutic applications, particularly in the development of novel drugs.
Wirkmechanismus
The mechanism of action of 2-Nitropropanal involves its interaction with cellular components. The nitro group can undergo biotransformation, leading to the formation of reactive intermediates. These intermediates can interact with proteins, nucleic acids, and other biomolecules, potentially leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is known that nitro compounds can affect mitochondrial function and oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
- Nitromethane (CH3NO2)
- Nitroethane (C2H5NO2)
- 1-Nitropropane (C3H7NO2)
- 2-Nitropropane (C3H7NO2)
Comparison: 2-Nitropropanal is unique due to its aldehyde functional group, which distinguishes it from other nitroalkanes like nitromethane and nitroethaneFor example, while nitromethane and nitroethane are primarily used as solvents and fuel additives, this compound’s aldehyde group makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Eigenschaften
IUPAC Name |
2-nitropropanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO3/c1-3(2-5)4(6)7/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXXKWYDISYJNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60709946 |
Source


|
| Record name | 2-Nitropropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60709946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137895-80-8 |
Source


|
| Record name | 2-Nitropropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60709946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
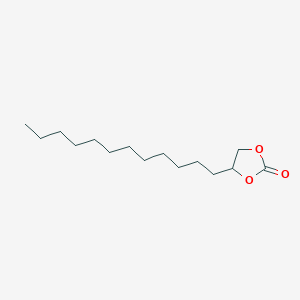


![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14264897.png)
![Benzene, 4-fluoro-2-[[(4-methylphenyl)sulfonyl]methyl]-1-nitro-](/img/structure/B14264902.png)
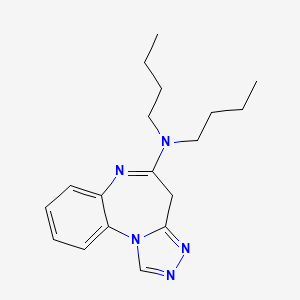
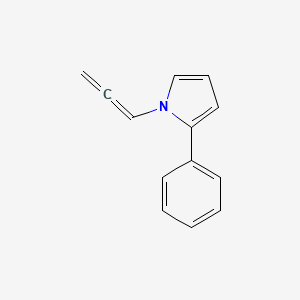

![9-[(2-Bromoprop-2-EN-1-YL)oxy]-5-methoxy-4,4-dimethylnon-1-EN-6-yne](/img/structure/B14264928.png)
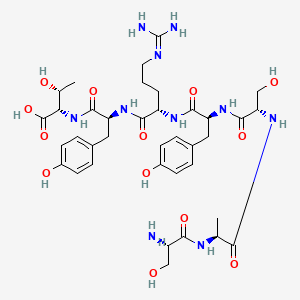

![6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol](/img/structure/B14264956.png)

![Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]-](/img/structure/B14264967.png)
